molecular formula C16H9Cl2NO B1455021 4-(2,3-Dichlorobenzoyl)isoquinoline CAS No. 1187166-75-1

4-(2,3-Dichlorobenzoyl)isoquinoline

Cat. No.: B1455021
CAS No.: 1187166-75-1
M. Wt: 302.2 g/mol
InChI Key: ITJOGWOVJCZROX-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorobenzoyl)isoquinoline is a chemical compound with the molecular formula C16H9Cl2NO and a molecular weight of 302.2 g/mol. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The compound also contains two chlorine atoms and a benzoyl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, isoquinoline derivatives are known to undergo various reactions. For instance, they can participate in palladium-catalyzed homocoupling or cyclization with vinyl azides .

Scientific Research Applications

Isoquinoline Derivatives in Kinase Inhibition

Isoquinolinone synthesis via SNAr reaction presents a versatile route to imidazo[4,5-h]isoquinolin-9-ones, a new class of kinase inhibitors (Snow et al., 2002). This suggests potential applications in targeting kinase-mediated pathways, relevant in cancer and other diseases.

Role in Synthetic Chemistry

The study on insertion reactions with phosphorus ylides shows that isoquinoline derivatives can be synthesized through thermal reactions with alkylidene phosphoranes, leading to substituted isoquinolines (Abdou et al., 2002). This underlines the compound's utility in organic synthesis, providing a foundation for developing new chemical entities.

Mass Spectrometric Studies

Research into the gas phase reaction of substituted isoquinolines indicates their potential as prolylhydroxylase inhibitor drug candidates, highlighting unusual gas-phase formations of carboxylic acids after collisional activation (Thevis et al., 2008). Such findings are crucial for mass spectrometric analysis and understanding drug behavior under these conditions.

Activation of CFTR and KCNN4 Channels

4-Chlorobenzo[F]isoquinoline (CBIQ), a novel compound, activates CFTR Cl- ion channels and KCNN4 channels, suggesting therapeutic potential in cystic fibrosis (Murthy et al., 2005). The structure-activity relationship (SAR) of similar compounds could inform the development of new treatments for this genetic disorder.

Mechanism of Action

Mode of Action

It belongs to the class of organic compounds known as isoquinolines . Isoquinolines are aromatic polycyclic compounds that consist of a benzene ring fused to a pyridine ring . The interaction of 4-(2,3-Dichlorobenzoyl)isoquinoline with its targets and the resulting changes are yet to be elucidated.

Properties

IUPAC Name

(2,3-dichlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-14-7-3-6-12(15(14)18)16(20)13-9-19-8-10-4-1-2-5-11(10)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJOGWOVJCZROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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